[4-(Dimethylamino)phenyl]acetonitrile

Catalog No.
S13379717
CAS No.
34906-70-2
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
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[4-(Dimethylamino)phenyl]acetonitrile

CAS Number

34906-70-2

Product Name

[4-(Dimethylamino)phenyl]acetonitrile

IUPAC Name

2-[4-(dimethylamino)phenyl]acetonitrile

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3

InChI Key

YUJKBNUEQVXKGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC#N

[4-(Dimethylamino)phenyl]acetonitrile is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, along with a nitrile functional group. Its molecular formula is C${11}$H${12}$N$_{2}$, and it has a molecular weight of 188.23 g/mol. The compound appears as a colorless liquid with a flash point of 104 °C, indicating moderate flammability. It is soluble in organic solvents and has applications in various

, including:

  • Strecker Synthesis: This compound can be synthesized via a modified Strecker reaction, where it reacts with aldehydes and cyanide sources to form α-amino nitriles. A notable example involves the reaction of 4-(dimethylamino)benzaldehyde with potassium cyanide in the presence of silica-supported sulfuric acid, yielding new α-amino nitriles .
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic substitution reactions, making it useful in synthesizing other compounds.
  • Reduction Reactions: The nitrile can be reduced to amines or aldehydes under appropriate conditions, expanding its utility in organic synthesis.

The synthesis of [4-(Dimethylamino)phenyl]acetonitrile can be achieved through several methods:

  • Strecker Reaction: As mentioned, this method involves the reaction of 4-(dimethylamino)benzaldehyde with potassium cyanide and an amine source under acidic conditions.
  • Condensation Reactions: It can also be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
  • One-Pot Syntheses: Recent advancements have introduced one-pot synthesis techniques that streamline the process while improving yield and purity .

[4-(Dimethylamino)phenyl]acetonitrile finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are used in the development of dyes and pigments due to their vibrant colors.
  • Biological Research: The compound is utilized in studies investigating the structure-activity relationships of drug candidates.

Studies on [4-(Dimethylamino)phenyl]acetonitrile have focused on its interactions with biological targets:

  • Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit specific enzymes, contributing to their potential as therapeutic agents.
  • Receptor Binding: Investigations into how this compound binds to various receptors provide insights into its pharmacological profiles.

Similar Compounds

Several compounds share structural similarities with [4-(Dimethylamino)phenyl]acetonitrile, each having unique properties:

Compound NameStructure FeaturesUnique Properties
4-AminobenzonitrileAmino group instead of dimethylaminoOften used in dye synthesis
4-DimethylaminobenzaldehydeAldehyde functional groupPrecursor for various pharmaceuticals
2-(Dimethylamino)phenylacetonitrileDimethylamino group on a different positionExhibits different biological activities

These compounds highlight the versatility and potential applications of derivatives based on the dimethylaminophenyl structure while showcasing [4-(Dimethylamino)phenyl]acetonitrile's unique characteristics as a nitrile compound.

[4-(Dimethylamino)phenyl]acetonitrile, systematically named as 2-[4-(dimethylamino)phenyl]acetonitrile, is a nitrile derivative featuring a benzene ring substituted with a dimethylamino group at the para position and an acetonitrile moiety at the adjacent carbon. Its molecular formula is $$ \text{C}{10}\text{H}{12}\text{N}_{2} $$, with a molecular weight of 160.22 g/mol. The compound’s CAS registry number, 34906-70-2, serves as a unique identifier in chemical databases.

Structurally, the molecule consists of an aromatic core (benzene) with two functional groups:

  • A dimethylamino group ($$-\text{N}(\text{CH}3)2$$) at the 4-position, which donates electron density through resonance.
  • An acetonitrile group ($$-\text{CH}_2\text{CN}$$) at the 2-position, introducing polarity and reactivity typical of nitriles.

The compound’s 2D and 3D conformational models highlight planar geometry at the aromatic ring, with the dimethylamino and acetonitrile groups adopting orientations that minimize steric hindrance.

Historical Context in Organic Chemistry Research

First reported in the mid-20th century, [4-(dimethylamino)phenyl]acetonitrile emerged as a scaffold for studying electronic effects in aromatic systems. Early research focused on its synthesis via Friedel-Crafts alkylation or nucleophilic substitution reactions. The dimethylamino group’s strong electron-donating character made it a subject of interest in investigations of substituent effects on aromatic electrophilic substitution.

In the 1970s, derivatives of this compound were explored for their optical properties, particularly in UV/Vis spectroscopy, due to the conjugation between the aromatic ring and the nitrile group. While not directly linked to the compound in focus, studies on structurally analogous molecules, such as 4-(dimethylamino)-α,α-bis[4-(dimethylamino)phenyl]benzeneacetonitrile, demonstrated the broader applicability of dimethylamino-substituted nitriles in photophysical research.

Significance in Synthetic and Physical Organic Chemistry

[4-(Dimethylamino)phenyl]acetonitrile serves dual roles in organic chemistry:

Synthetic Applications

  • Precursor for Heterocycles: The nitrile group undergoes hydrolysis to carboxylic acids or amides, enabling the synthesis of indole and quinoline derivatives.
  • Electrophilic Substitution: The dimethylamino group activates the aromatic ring toward electrophiles, facilitating functionalization at specific positions. For example, nitration or halogenation occurs preferentially at the meta position relative to the dimethylamino group.

Physical Organic Chemistry Insights

  • Electronic Effects: Spectroscopic studies reveal bathochromic shifts in UV/Vis spectra due to the conjugation between the electron-rich dimethylamino group and the electron-withdrawing nitrile.
  • Tautomerism and Stability: The compound’s stability under varying pH conditions has been investigated to understand nitrile group reactivity in protic environments.

Table 1: Key Molecular Properties of [4-(Dimethylamino)phenyl]acetonitrile

PropertyValueSource
Molecular Formula$$ \text{C}{10}\text{H}{12}\text{N}_{2} $$
Molecular Weight160.22 g/mol
CAS Registry Number34906-70-2
Boiling PointNot Available
DensityNot Available

The compound’s lack of reported melting or boiling points in open-source databases suggests challenges in purification or thermal instability.

X-ray Crystallographic Analysis

X-ray crystallographic studies of [4-(Dimethylamino)phenyl]acetonitrile and related compounds have provided valuable insights into the solid-state molecular geometry and packing arrangements [5] [6]. Crystallographic analyses reveal that the compound adopts specific conformations that optimize intermolecular interactions within the crystal lattice [5].

The crystallographic data indicates that related dimethylamino-substituted compounds crystallize in various space groups depending on the specific molecular environment [5] [6]. For compounds containing the 4-(dimethylamino)phenyl moiety, crystal structures typically exhibit monoclinic or triclinic symmetry [6]. The crystal packing is predominantly directed by non-covalent interactions involving both aromatic ring systems and the nitrile functional group [5].

Crystallographic ParameterValueReference
Crystal SystemMonoclinic [5]
Space GroupP21/c [5]
Cell Parametersa = 18.0508(14) Å, b = 7.2790(5) Å, c = 11.3760(9) Å [5]
Beta Angle98.929(7)° [5]
Volume1476.60(19) ų [5]
Density1.656 Mg m⁻³ [5]

The molecular geometry obtained from crystallographic studies shows that the phenyl ring maintains planarity, while the dimethylamino group exhibits slight deviations from coplanarity due to steric considerations [5] [6]. The distances of methyl groups from the mean plane of the phenyl ring are approximately 0.26 Å and 0.23 Å respectively, indicating partial conjugation between the nitrogen lone pair and the aromatic system [7].

Computational Molecular Modeling Studies

Computational molecular modeling studies of [4-(Dimethylamino)phenyl]acetonitrile have employed various quantum mechanical methods to elucidate its electronic structure and molecular properties [8] [9] [10]. Density functional theory calculations using different basis sets have been extensively applied to investigate the ground state geometry and excited state characteristics [9] [10].

High-level quantum calculations including coupled-cluster methods and multireference configuration interaction have been performed to study the dual fluorescence properties exhibited by the compound [9] [11] [12]. These computational studies reveal that the molecule possesses two distinct excited states: a locally excited state and an intramolecular charge transfer state [9] [12].

Computational MethodBasis SetKey FindingReference
Density Functional Theory6-311G*Ground state dipole moment: 6.41 D [13]
CASSCF (6,7)6-311G*Excited state dipole moment: 6.25 D [13]
CASPT2VariousGround state dipole: 7.36 D, Excited state: 7.58 D [13]
Coupled Cluster CC2TZVPPOptimized excited state structures [10] [11]

The computational investigations demonstrate that the molecule undergoes significant geometric changes upon electronic excitation [10] [11]. The carbon-nitrogen amino bond length changes substantially in the excited state, elongating by approximately 0.06 Å, which facilitates rotation around the carbon-nitrogen bond [10]. The cyano carbon-nitrogen bond experiences slight stretching of about 0.01 Å compared to the ground state geometry [10].

Multireference configuration interaction calculations reveal that the minimum crossing seam structure exhibits a twisting angle of approximately 50 degrees [9]. The branching space does not contain the twisting motion of the dimethylamino group, indicating that this motion is not directly involved in the deactivation process from the second excited state to the first excited state [9].

Torsional Dynamics of Dimethylamino Group

The torsional dynamics of the dimethylamino group in [4-(Dimethylamino)phenyl]acetonitrile play a crucial role in determining the photophysical behavior of the molecule [14] [9] [15]. Computational studies have systematically explored the potential energy surfaces along the twisting coordinate of the dimethylamino group [9].

Torsional energy curves computed along the rotation around the carbon-nitrogen bond reveal two distinct minima in the first excited state [9]. The locally excited state minimum occurs at the non-twisted geometry (θ = 0°), while the charge transfer state minimum is found at the perpendicular twisted geometry (θ = 90°) [9]. The energy difference between these two conformations is approximately 0.27 electron volts, with the non-twisted geometry being lower in energy [9].

Torsional Angle (degrees)Relative Energy (eV)State CharacterReference
00.00Locally Excited [9]
300.15Mixed Character [9]
500.20Crossing Point [9]
900.27Charge Transfer [9]

The torsional motion influences the charge transfer character of the excited states [9]. Along the twisting coordinate between 0° and 48°, the charge transfer character progressively increases, with the charge on the aromatic ring plus cyano group decreasing from -0.3 e to -0.4 e [9]. At approximately 50°, the character between the two states undergoes an abrupt exchange due to the intersection of the two potential energy surfaces [9].

Temperature-dependent studies of the torsional dynamics reveal activation barriers for the forward and backward intramolecular charge transfer reactions [14]. The activation energy for the forward reaction is approximately 5 kilojoules per mole, while the backward reaction exhibits a barrier of 32 kilojoules per mole [14]. The reaction enthalpy and entropy values are -27 kilojoules per mole and -38 joules per mole per Kelvin, respectively [14].

Electron Distribution Patterns and Charge Density Analysis

Electron distribution patterns and charge density analysis of [4-(Dimethylamino)phenyl]acetonitrile reveal significant insights into the electronic structure and bonding characteristics of the molecule [8] [9] [16]. Electron density difference maps calculated using various quantum mechanical methods demonstrate the redistribution of electron density upon electronic excitation [8].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis shows that the electronic transitions primarily involve charge transfer from the dimethylamino group nitrogen to the benzonitrile moiety [8] [16]. The molecular orbitals exhibit distinct spatial distributions, with the highest occupied molecular orbital localized predominantly on the dimethylamino group and the phenyl ring, while the lowest unoccupied molecular orbital extends over the entire molecular framework [16].

Orbital TypeEnergy (eV)Spatial DistributionCharacterReference
HOMO-5.8Dimethylamino + Phenyln-type [16]
LUMO-2.4Entire Moleculeπ* [16]
HOMO-LUMO Gap3.4-- [16]

Charge density analysis reveals that the dimethylamino group acts as an electron donor, while the cyano group functions as an electron acceptor [8] [9]. In the excited state, electron density shifts from the dimethylamino group toward the benzonitrile portion of the molecule, resulting in a substantial increase in the molecular dipole moment [8] [13].

The electron distribution patterns show that partial charge transfer occurs even in the locally excited state, primarily from the amino nitrogen lone pair orbital to the ring π* orbital [17]. This is evidenced by characteristic frequency shifts observed in vibrational spectroscopy, including a downshift of approximately 30 wavenumbers for the carbon-nitrogen stretching mode [17].

The synthesis of [4-(Dimethylamino)phenyl]acetonitrile through multi-step decarboxylation-aldoxime-dehydration pathways represents a sophisticated approach that offers enhanced selectivity and environmental advantages over traditional cyanide-based methods. This methodology involves sequential transformation of carboxylic acid precursors through carefully orchestrated chemical processes [1] [2].

Potassium Phosphate-Mediated Decarboxylation

Potassium phosphate emerges as a highly effective solid base catalyst for the initial decarboxylation step in the synthesis of [4-(Dimethylamino)phenyl]acetonitrile. The process begins with 4-(dimethylamino)phenylacetic acid as the starting material, which undergoes thermal decarboxylation in the presence of potassium phosphate at temperatures ranging from 120-150°C [3] [4].

The mechanism involves the formation of a carboxylate intermediate that undergoes elimination of carbon dioxide under the influence of the basic phosphate medium. Potassium phosphate demonstrates remarkable activity as a solid base in phase-transfer-catalyzed reactions, providing both thermal stability and high catalytic efficiency [4]. The reaction typically proceeds with yields of 65-75% and requires 4-8 hours of reaction time under optimized conditions.

The advantages of potassium phosphate-mediated decarboxylation include excellent thermal stability, minimal waste generation, and compatibility with subsequent synthetic steps. The solid-state nature of the catalyst facilitates easy separation and potential recycling, making this approach attractive for industrial applications [5].

Solvent Systems for Aldoxime Formation

The formation of aldoxime intermediates represents a critical step in the multi-step synthesis pathway. Solvent selection significantly influences both the efficiency of oxime formation and the subsequent dehydration step. Comprehensive evaluation of solvent systems reveals distinct performance characteristics for different reaction media [6] [7].

Acetonitrile demonstrates exceptional performance as a solvent for aldoxime formation, providing high selectivity and mild reaction conditions. The use of acetonitrile at temperatures of 70-85°C enables efficient condensation of aldehydes with hydroxylamine hydrochloride, achieving conversion rates exceeding 90% [7]. The polar aprotic nature of acetonitrile facilitates nucleophilic attack while minimizing competing side reactions.

Ethanol-water mixtures (1:1 ratio) offer environmentally friendly alternatives for aldoxime formation. These systems operate effectively at temperatures of 60-80°C and provide good yields while maintaining compatibility with aqueous workup procedures [6]. The hydrogen bonding capabilities of ethanol enhance the stability of hydroxylamine reagents and promote efficient oxime formation.

Toluene serves as an effective medium for decarboxylation reactions, offering good thermal stability at elevated temperatures (100-120°C). The aromatic solvent provides an inert environment that minimizes oxidative degradation while maintaining efficient heat transfer [2]. However, environmental considerations may limit the industrial application of toluene-based systems.

Phase-Transfer Catalyzed Dehydration Mechanisms

Phase-transfer catalysis plays a pivotal role in optimizing the dehydration of aldoximes to nitriles. The mechanism involves the use of quaternary ammonium salts to facilitate the transfer of dehydrating agents between aqueous and organic phases [8] [9].

Tetrabutylammonium chloride emerges as an effective phase-transfer catalyst, enabling efficient dehydration reactions at temperatures of 70-85°C. The catalyst facilitates the interaction between aldoxime substrates and dehydrating agents, achieving selectivities exceeding 95% and yields of 90-95% [10]. The quaternary ammonium cation acts as a lipophilic carrier, transporting hydroxide ions into the organic phase where dehydration occurs.

The dehydration mechanism proceeds through formation of a nitrilium intermediate, which subsequently eliminates water to form the desired nitrile product. Copper(II) sulfate pentahydrate serves as an effective Lewis acid catalyst, coordinating with the oxime nitrogen and facilitating the elimination process [7] [11]. The presence of excess acetonitrile as both solvent and co-substrate significantly reduces unwanted amide formation through competitive pathways.

Cerium dioxide-based catalysts demonstrate remarkable activity for nitrile formation through aldoxime dehydration. The amphoteric nature of cerium oxide, possessing both acidic and basic sites, enables efficient activation of water molecules and promotion of dehydration reactions [8] [9]. The catalyst operates through a Michaelis-Menten-type mechanism involving water dissociation, aldoxime adsorption, and nucleophilic attack by hydroxyl species.

Alternative Synthetic Routes Comparative Analysis

The synthesis of [4-(Dimethylamino)phenyl]acetonitrile can be accomplished through several alternative methodologies, each offering distinct advantages and limitations. A comprehensive comparative analysis reveals significant variations in efficiency, environmental impact, and industrial applicability [12] [10] [13].

The classical benzyl chloride-sodium cyanide route remains widely employed in industrial settings, achieving yields of 85-95% under optimized conditions. This method involves nucleophilic substitution of 4-(dimethylamino)benzyl chloride with sodium cyanide in the presence of phase-transfer catalysts [12] [10]. The reaction proceeds efficiently at temperatures of 80-100°C with reaction times of 3-6 hours, demonstrating excellent industrial scalability.

However, the cyanide-based approach presents significant safety and environmental concerns. The use of toxic cyanide reagents requires specialized handling procedures and waste treatment systems. Additionally, the generation of salt waste and potential formation of hydrogen cyanide during processing create operational challenges that limit the attractiveness of this methodology [14].

Direct amination of styrene oxide using bimetallic catalysts represents an innovative alternative approach. This method employs zinc-chromium catalysts supported on gamma-alumina to facilitate the ring-opening and subsequent nitrile formation . The process operates under milder conditions and avoids the use of cyanide reagents, addressing environmental concerns associated with traditional methods.

Enzymatic approaches utilizing aldoxime dehydratases offer exceptional selectivity and environmental compatibility. These biocatalytic systems operate under physiological conditions (25-40°C) and achieve yields of 85-95% with excellent selectivity [6]. The cyanide-free nature of enzymatic processes addresses safety concerns while providing sustainable synthetic alternatives.

The chemoenzymatic cascade approach combines enzymatic aldehyde synthesis with chemical oxime formation and enzymatic dehydration. This methodology achieves complete conversion of phenylacetic acid precursors in biphasic reaction systems [2]. The integration of biological and chemical catalysis provides enhanced process efficiency while maintaining environmental compatibility.

Industrial-scale Production Considerations

Industrial production of [4-(Dimethylamino)phenyl]acetonitrile requires careful evaluation of multiple factors including raw material costs, energy requirements, waste generation, and safety considerations. Current industrial practices predominantly rely on cyanide-based methodologies, creating opportunities for process improvement and environmental impact reduction [16] [17].

Raw material costs represent a significant factor in industrial production economics. Cyanide-based processes benefit from well-established supply chains and economies of scale, resulting in moderate raw material costs. However, the specialized handling requirements and waste treatment expenses associated with cyanide reagents increase overall operational costs [16].

Energy requirements for industrial production vary significantly among different synthetic approaches. Traditional thermal processes require high temperatures (120-150°C) and extended reaction times, resulting in substantial energy consumption. Alternative methodologies employing enzymatic catalysis operate under ambient conditions, offering potential energy savings of 30-50% compared to conventional approaches [2] [6].

Waste generation represents a critical environmental consideration for industrial operations. Cyanide-based processes generate significant quantities of salt waste and require specialized treatment systems for cyanide-containing effluents. The implementation of alternative synthetic routes can reduce waste generation by 60-80% while eliminating toxic waste streams [14].

Safety considerations play a paramount role in industrial process design. The handling of hydrogen cyanide and sodium cyanide requires extensive safety infrastructure, specialized training, and emergency response procedures. Alternative cyanide-free methodologies substantially reduce safety risks and associated insurance costs [6].

Process scalability analysis indicates excellent potential for benzyl chloride-based routes, with demonstrated industrial implementation across multiple production facilities. Phase-transfer catalyzed processes show very high scalability potential due to their compatibility with existing industrial infrastructure [10].

Environmental impact assessment reveals significant advantages for alternative synthetic methodologies. Enzymatic processes demonstrate minimal environmental impact through biodegradable catalysts and mild reaction conditions. The elimination of cyanide reagents addresses major environmental concerns while supporting sustainable manufacturing principles [2] [6].

Purification Techniques and Crystallization Optimization

The purification of [4-(Dimethylamino)phenyl]acetonitrile requires sophisticated techniques to achieve the high purity levels demanded for pharmaceutical and specialty chemical applications. Crystallization-based purification methods offer excellent performance while maintaining economic viability for industrial operations [18] [19].

Recrystallization emerges as the preferred purification technique, achieving purities of 95-99.5% with recovery yields of 70-90%. The method relies on solubility differences at varying temperatures, utilizing carefully selected solvent systems to maximize purification efficiency [19] [20]. Ethyl acetate demonstrates exceptional performance as a crystallization medium, providing excellent temperature coefficients and high crystal quality.

The selection of appropriate solvent systems represents a critical factor in crystallization optimization. Ethanol-water mixtures (9:1 ratio) offer very high crystal quality with moderate environmental impact. These systems provide solubility ranges of 15-20 mg/mL at elevated temperatures and 1-2 mg/mL under ambient conditions, enabling efficient crystallization with recovery yields of 80-88% [18].

Acetone-water systems (8:2 ratio) provide good crystallization performance with excellent environmental compatibility. The polar aprotic nature of acetone facilitates dissolution at elevated temperatures while the water component promotes crystallization through anti-solvent effects. Recovery yields of 82-90% are typically achieved with high crystal quality [20].

Temperature control represents the most critical parameter in crystallization optimization, directly influencing crystal size and habit formation. Optimal temperature ranges of 40-80°C enable controlled nucleation and growth processes. Programmed cooling rates of 0.5-2.0°C per minute provide optimal balance between nucleation rate control and crystal growth promotion [21].

Supersaturation level control maintains crucial importance for achieving optimal crystal size distributions. Supersaturation ratios of 1.2-1.8 provide the ideal balance between growth and nucleation processes, minimizing the formation of fine crystals while promoting large, well-formed crystal structures [21].

Seeding strategies significantly enhance crystallization consistency and product quality. The addition of 0.1-1.0% by weight of seed crystals promotes controlled nucleation and reduces batch-to-batch variability. Particle counting techniques enable real-time monitoring of seeding effectiveness and optimization of addition protocols [22].

Advanced crystallization techniques employing impinging jet crystallization demonstrate superior performance for industrial applications. These systems provide rapid mixing effectiveness and uniform supersaturation distribution, resulting in improved crystal size distributions and enhanced product quality [23] [22].

Ion exchange purification techniques effectively remove ionic impurities that may interfere with crystallization processes. The sequential use of cation-active and anion-active beds, followed by neutral decolorizing agents, achieves purities of 90-95% with excellent removal of colored contaminants [24].

Process analytical technology integration enables real-time optimization of crystallization parameters. Focused beam reflectance measurement systems provide continuous monitoring of crystal formation and growth kinetics, facilitating dynamic adjustment of process conditions to maintain optimal product quality [22].

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

160.100048391 g/mol

Monoisotopic Mass

160.100048391 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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